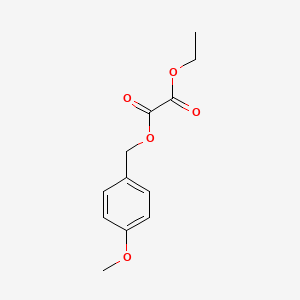
Ethyl (4-methoxyphenyl)methyl ethanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (4-methoxyphenyl)methyl ethanedioate is an organic compound that belongs to the class of esters. It is characterized by the presence of an ethyl group, a methoxyphenyl group, and an ethanedioate group. This compound is often used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl (4-methoxyphenyl)methyl ethanedioate can be synthesized through the esterification of 4-methoxybenzyl alcohol with ethyl oxalyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid produced during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (4-methoxyphenyl)methyl ethanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 4-methoxybenzyl alcohol and oxalic acid.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products
Hydrolysis: 4-methoxybenzyl alcohol and oxalic acid.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl (4-methoxyphenyl)methyl ethanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl (4-methoxyphenyl)methyl ethanedioate involves its interaction with various molecular targets. The ester group can undergo hydrolysis, releasing active intermediates that can interact with enzymes and other proteins. The methoxyphenyl group may also participate in aromatic interactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Ethyl (4-methoxyphenyl)methyl ethanedioate can be compared with similar compounds such as:
Ethyl benzoate: Similar ester structure but lacks the methoxy group.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl (4-hydroxyphenyl)methyl ethanedioate: Similar structure but with a hydroxy group instead of a methoxy group.
Propiedades
Número CAS |
159256-25-4 |
|---|---|
Fórmula molecular |
C12H14O5 |
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
1-O-ethyl 2-O-[(4-methoxyphenyl)methyl] oxalate |
InChI |
InChI=1S/C12H14O5/c1-3-16-11(13)12(14)17-8-9-4-6-10(15-2)7-5-9/h4-7H,3,8H2,1-2H3 |
Clave InChI |
KVPYNZDTFPCLSM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=O)OCC1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[4-(2-Methoxyphenyl)piperazino]methyl]benzamide](/img/structure/B12569668.png)
![[Diselane-1,2-diylbis(methylene-4,1-phenylene)]bis(phenylmethanone)](/img/structure/B12569675.png)

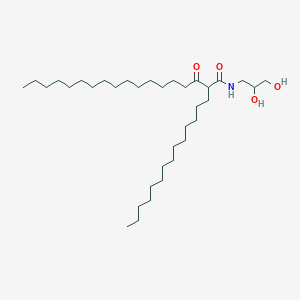
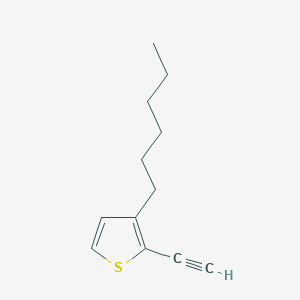
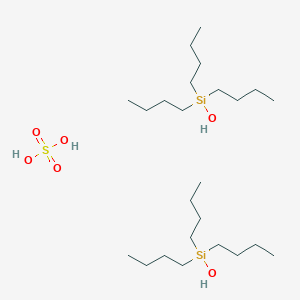


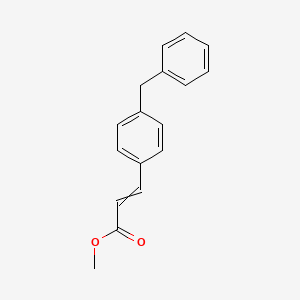
![Ethyl 2-amino-3-[tri(propan-2-yl)silyl]benzoate](/img/structure/B12569723.png)
![(2-{[(4,5-Dihydro-1H-imidazol-2-yl)methyl]amino}phenyl)(pyrrolidin-1-yl)methanone](/img/structure/B12569737.png)
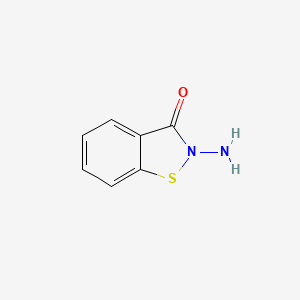
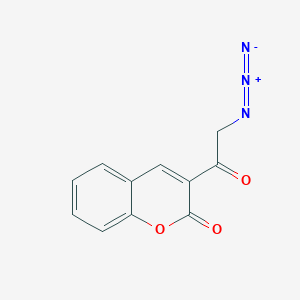
![2-Pyridinecarboxamide, 6,6',6''-[nitrilotris(methylene)]tris[N,N-diethyl-](/img/structure/B12569750.png)
